1-[2-(4-Fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one
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Overview
Description
1-[2-(4-Fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one is a synthetic organic compound that features a morpholine ring substituted with a fluoro-methoxyphenyl group and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Fluoro-Methoxyphenyl Intermediate: This step involves the introduction of a fluoro and methoxy group onto a phenyl ring. Common reagents include fluorinating agents and methoxylating agents under controlled conditions.
Morpholine Ring Formation: The morpholine ring is synthesized through a cyclization reaction involving an appropriate amine and an epoxide or a dihaloalkane.
Coupling of the Intermediate with Morpholine: The fluoro-methoxyphenyl intermediate is then coupled with the morpholine ring using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Formation of the Propenone Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents in dry ether or organolithium compounds in hexane.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[2-(4-Fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups may enhance binding affinity and specificity, while the morpholine ring can modulate the compound’s pharmacokinetic properties. The propenone moiety may participate in covalent interactions with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Chloro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one
- 1-[2-(4-Methyl-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one
- 1-[2-(4-Bromo-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one
Uniqueness
1-[2-(4-Fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
1-[2-(4-fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-3-14(17)16-6-7-19-13(9-16)10-4-5-11(15)12(8-10)18-2/h3-5,8,13H,1,6-7,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHHAPOOQROLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CN(CCO2)C(=O)C=C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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